molecular formula C6H2ClF3N4 B114324 8-Cloro-3-(trifluorometil)-[1,2,4]triazolo[4,3-a]pirazina CAS No. 140911-31-5

8-Cloro-3-(trifluorometil)-[1,2,4]triazolo[4,3-a]pirazina

Número de catálogo: B114324
Número CAS: 140911-31-5
Peso molecular: 222.55 g/mol
Clave InChI: MTJVSFDBHKNNPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a chlorine atom and a trifluoromethyl group as substituents. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mecanismo De Acción

Target of Action

It has been found to exhibit significant anti-cancer and antibacterial activities , suggesting that it may interact with targets related to these biological processes.

Mode of Action

In a study, it was found that a derivative of this compound incited the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway . This suggests that the compound may interact with its targets to modulate cellular processes related to apoptosis.

Biochemical Pathways

Given its observed anti-cancer and antibacterial activities , it can be inferred that it may affect pathways related to cell proliferation, apoptosis, and bacterial growth.

Result of Action

The compound has shown promising results in anti-cancer studies. Specifically, it has demonstrated antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM, showing that a derivative of this compound had remarkable anticancer activity on HT-29 . In addition, it has shown potential activity against bacterial strains .

Métodos De Preparación

The synthesis of 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloropyrazine with hydrazine hydrate to form a hydrazine-substituted pyrazine. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group, followed by cyclization to form the triazole ring . The final product is obtained through purification and crystallization processes .

Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. For instance, the use of specific solvents, catalysts, and temperature control can significantly impact the efficiency of the synthesis .

Actividad Biológica

8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimalarial and anticancer activities, along with relevant case studies and research findings.

  • Molecular Formula : C₇H₃ClF₃N₄
  • Molecular Weight : 237.57 g/mol
  • CAS Number : 1428532-93-7

Antimalarial Activity

Research has shown that compounds within the triazolo[4,3-a]pyrazine scaffold demonstrate promising antimalarial properties. A study conducted by the Open Source Malaria (OSM) consortium synthesized various analogues of this scaffold and tested them against Plasmodium falciparum strains 3D7 and Dd2.

  • IC50 Values : The most potent compounds exhibited IC50 values as low as 0.016 µM, indicating strong inhibition of malaria parasite growth without significant cytotoxicity to human embryonic kidney (HEK293) cells at concentrations up to 80 µM .

The proposed mechanism of action involves the inhibition of the ATPase PfATP4, crucial for maintaining sodium homeostasis in the parasite. Disruption of this process leads to increased intracellular acid load and ultimately parasite death .

Anticancer Activity

Emerging studies suggest that triazolo[4,3-a]pyrazines may also have anticancer potential. For instance, a recent investigation into hybrid compounds combining pyrazine scaffolds with urea moieties demonstrated significant antiproliferative effects against various cancer cell lines. These compounds were designed based on structural optimization techniques to enhance their biological activity.

  • Case Study : The compound BPU (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea) showed effective inhibition of cell proliferation in Jurkat cells, with alterations in cell cycle progression observed upon treatment .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueObservations
AntimalarialPlasmodium falciparum0.016 µMInhibition via PfATP4; low cytotoxicity
AnticancerJurkat cellsNot specifiedSignificant antiproliferative effects; altered cell cycle

The biological activity of 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is attributed to its ability to interact with specific molecular targets:

  • Inhibition of ATPase Activity : This disrupts sodium homeostasis in malaria parasites, leading to cell death.
  • Antiproliferative Effects : The compound affects cell cycle dynamics in cancer cells, which can lead to reduced proliferation rates.

Propiedades

IUPAC Name

8-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-3-4-12-13-5(6(8,9)10)14(4)2-1-11-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJVSFDBHKNNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436910
Record name 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140911-31-5
Record name 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 40 mg (0.196 mmol) of 3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine 7-oxide in 0.9 mL of phosphorus oxychloride was stirred at reflux for 2.5 h. The cooled solution was concentrated to dryness. Purification of the residue by preparative HPLC (C18 reverse phase column, 10-70% acetonitrile in water containing 0.05% trifluoroacetic acid) and then by flash chromatography on silica gel (10-30% ethyl acetate in hexanes) yielded the title compound as a white solid. LC-MS 223 (M+1).
Name
3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine 7-oxide
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
Reactant of Route 2
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
Reactant of Route 3
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.